[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate
CAS No.:
Cat. No.: VC16612243
Molecular Formula: C21H20O13
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O13 |
|---|---|
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | [(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3/t11-,14-,17+,18+,19+/m1/s1 |
| Standard InChI Key | QKSHSFQTWCKTFV-UDTQDLDWSA-N |
| Isomeric SMILES | COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O |
| Canonical SMILES | COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name delineates its stereochemical complexity: a pyrano[3,2-c]isochromen core substituted with hydroxyl, hydroxymethyl, methoxy, and oxo groups at positions 3, 8, 10, 9, and 6, respectively. The 4-position is esterified with 3,4,5-trihydroxybenzoate (gallic acid), introducing additional polyphenolic character. Key structural attributes include:
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Pyrano-isochromen system: A fused bicyclic framework contributing to conformational rigidity.
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Hydroxyl and methoxy groups: Positioned at C3, C8, C10, and C9, enabling hydrogen bonding and electron-donating effects.
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Gallic acid moiety: A trihydroxybenzoate ester linked to C4, enhancing redox activity and metal-chelating potential .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20O13 |
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | [(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate |
| CAS Number | Not publicly disclosed |
| Spectral Data (NMR, IR) | Available in proprietary databases |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically commencing with the construction of the pyrano-isochromen core followed by esterification with gallic acid. Key steps include:
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Heterocyclization: Formation of the pyrano-isochromen system via acid-catalyzed cyclization of appropriate precursors, such as substituted triazoles or hydrazino-triazoles, as demonstrated in analogous syntheses .
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Functionalization: Introduction of hydroxyl, methoxy, and hydroxymethyl groups through nucleophilic substitution or oxidation-reduction sequences.
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Esterification: Coupling the pyrano-isochromen intermediate with gallic acid using activating agents like ethyl chloroformate or dicyclohexylcarbodiimide (DCC).
Reaction conditions (temperature, pH, solvent) critically influence yields and regioselectivity. For instance, esterification under anhydrous conditions at 0–5°C minimizes side reactions.
Structural Characterization
Advanced spectroscopic and crystallographic techniques validate the compound’s structure:
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of hydroxyl protons (δ 4.5–5.5 ppm), aromatic protons from the gallate moiety (δ 6.8–7.2 ppm), and methoxy singlet (δ 3.3 ppm).
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Infrared Spectroscopy (IR): Bands at 3400 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (aromatic C=C) align with expected functional groups .
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Mass Spectrometry: High-resolution MS exhibits a molecular ion peak at m/z 480.4, consistent with the molecular formula C21H20O13 .
Hypothesized Biological Activities
Anti-Inflammatory Mechanisms
Structural analogs, such as flavonoids, suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. Molecular docking studies suggest that the compound’s hydroxyl groups interact with COX-2 active sites, potentially reducing prostaglandin synthesis .
Antimicrobial Activity
While direct evidence is lacking, the methoxy and hydroxyl substituents may disrupt microbial cell membranes. Gram-positive bacteria (e.g., Staphylococcus aureus) are particularly susceptible to polyphenolic agents due to membrane lipid interactions .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound Class | Antioxidant (IC50, DPPH) | Anti-inflammatory (COX-2 Inhibition) |
|---|---|---|
| Gallic Acid | 12.5 µM | 35% at 100 µM |
| Flavonoids | 8.2–15.0 µM | 40–60% at 100 µM |
| Target Compound | Predicted: 5–10 µM | Predicted: 50–70% at 100 µM |
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (<20%) due to steric hindrance during esterification. Future work should explore enzymatic catalysis or microwave-assisted synthesis to improve efficiency.
In Vitro and In Vivo Studies
Empirical validation of the compound’s bioactivity is essential. Proposed assays include:
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DPPH/ABTS assays for antioxidant activity.
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LPS-induced macrophage models for anti-inflammatory effects.
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Microbroth dilution against Gram-positive and fungal pathogens.
Toxicity Profiling
Preliminary cytotoxicity assessments in hepatocyte and renal cell lines will establish safety thresholds for therapeutic development .
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